molecular formula C12H9N B600129 4-Methylnaphthalene-2-carbonitrile CAS No. 112929-90-5

4-Methylnaphthalene-2-carbonitrile

Cat. No. B600129
M. Wt: 167.211
InChI Key: NHYPGDDZJABUAG-UHFFFAOYSA-N
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Description

4-Methylnaphthalene-2-carbonitrile is a chemical compound with the molecular formula C12H9N and a molecular weight of 167.211 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 4-Methylnaphthalene-2-carbonitrile consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The “4-methyl” indicates a methyl group (-CH3) attached to the fourth carbon of the naphthalene structure, and the “2-carbonitrile” indicates a carbonitrile group (-C≡N) attached to the second carbon .

Scientific Research Applications

  • Deuterium Substitution in Naphthyl Compounds : Deuterium substitution, including in compounds like 1-methylnaphthalene and l-naphthonitrile, facilitates carbon-13 spectrum analysis. This method permits indirect assignment of an aryl carbon where direct attachment of deuterium is challenging due to existing substituents (Kitching et al., 1974).

  • Photochemical Cycloaddition Reactions : Photoproducts from the cycloaddition reactions between acrylonitrile and various methyl-naphthalenes, including 2-methylnaphthalene, have been investigated. These reactions yield specific products like 2a-methyl-1,2,2a,8b-tetrahydrocyclobuta[a]naphthalene-endo-2-carbonitrile (Mccullough et al., 1991).

  • Synthesis of 1-Aminonaphthalene-2-carbonitrile Derivatives : A method for preparing 1-aminonaphthalene-2-carbonitrile derivatives has been developed. This involves treating 2-(1-arylethenyl)benzonitriles with 2-lithioacetonitrile to yield these derivatives in good yields (Kobayashi et al., 2008).

  • Biodegradation of Methylnaphthalenes : Pseudomonas putida CSV86, a soil bacterium, has been shown to degrade 1- and 2-methylnaphthalene through multiple pathways. This suggests potential applications in environmental bioremediation (Mahajan et al., 1994).

  • Polymerization of Vinyl-Naphthalenes : Studies on polymerizations of 2-vinylnaphthalene and 4-vinylbiphenyl initiated by azobis(isobutyronitrile) highlight their potential in polymer chemistry. The aromatic monomers were found to be more reactive than methyl methacrylate (Bevington et al., 1985).

  • Photosensitized Oxygenation of Naphthalene Derivatives : The study of the oxygenation of 2-methylnaphthalene and other derivatives under photosensitization reveals insights into their reactivity and potential chemical transformations (Yamashita et al., 1991).

properties

IUPAC Name

4-methylnaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYPGDDZJABUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704768
Record name 4-Methylnaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylnaphthalene-2-carbonitrile

CAS RN

112929-90-5
Record name 4-Methyl-2-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112929-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylnaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
J Wilamowski, E Kulig, JJ Sepioł… - Pest Management …, 2001 - Wiley Online Library
Twenty‐four 3‐ and/or 4‐alkyl‐substituted 1‐aminonaphthalene‐2‐carbonitriles and their analogues were prepared and evaluated for growth‐inhibiting activity against four …
Number of citations: 19 onlinelibrary.wiley.com
B Kozik, ZJ Burgieł, JJ Sepioł… - Environmental …, 2006 - bibliotekanauki.pl
4-Aryl-substituted 1-aminonaphthalene-2-carbonitriles and 3-phenyl-1-oxo-1H-indene-2-carbonitriles were prepared in a two--step synthesis from appropriate carbonyl compounds and …
Number of citations: 8 bibliotekanauki.pl
E Hola, M Topa, A Chachaj-Brekiesz, M Pilch… - RSC …, 2020 - pubs.rsc.org
… The developed initiating systems consisting of SpeedCure 938 iodonium salt and derivatives of 1-amino-4-methylnaphthalene-2-carbonitrile have also been used to initiate concomitant …
Number of citations: 35 pubs.rsc.org
JJ Sepiol, M Gora, MK Luczynski - Synlett, 2001 - thieme-connect.com
… outlined above might be perceived as a quasi-migration of the substituents from the “7” to the neighbouring “6” position of the 1-amino-4-methylnaphthalene-2-carbonitrile system.…
Number of citations: 8 www.thieme-connect.com
JN Kim, YJ Im, JH Gong, KY Lee - Tetrahedron Letters, 2001 - Elsevier
… of the nitrile-substituted Baylis–Hillman acetate, and nitroethane in the same reaction conditions gave low yield (5%) of corresponding naphthalene, 4-methylnaphthalene-2-carbonitrile. …
Number of citations: 63 www.sciencedirect.com

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